molecular formula C33H51N5O4S B3118193 (S,R,S)-Ahpc-C10-NH2 CAS No. 2341796-74-3

(S,R,S)-Ahpc-C10-NH2

Cat. No. B3118193
CAS RN: 2341796-74-3
M. Wt: 613.9
InChI Key: PZWKSXPBEBWQQH-HRHHFINDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S,R,S)-Ahpc-C10-NH2 is a molecule that has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery, biotechnology, and medical research. This molecule belongs to the class of peptides and has a unique structure that makes it an ideal candidate for various biochemical and physiological studies.

Scientific Research Applications

Roles of AhpC in Peroxide Reduction

The catalytic properties of cysteine residues in AhpC, which form disulfide bonds, have been investigated to understand their roles in peroxide reduction. Studies have demonstrated that certain cysteine residues are critical for the peroxidatic activity of AhpC, highlighting the enzyme's mechanism in reducing peroxides and protecting cells from oxidative damage (Ellis & Poole, 1997).

AhpC in Mycobacterium Tuberculosis

AhpC in Mycobacterium tuberculosis has been shown to act as a general antioxidant, protecting a range of substrates including DNA. The study suggests that AhpC belongs to a novel peroxiredoxin family with a unique disulfide-relay reaction mechanism, which might be crucial for its activity against peroxides (Chauhan & Mande, 2002).

AhpC in Vibrio Parahaemolyticus

Research on Vibrio parahaemolyticus, a pathogenic bacterium, has revealed the role of AhpC in the induction and maintenance of a viable but nonculturable (VBNC) state. This state is significant for bacterial survival under environmental stresses, and AhpC facilitates this process by detoxifying reactive oxygen species (Wang et al., 2013).

Identification of Cysteine Sulfenic Acid in AhpC

Studies have also focused on identifying cysteine sulfenic acid in AhpC, which is crucial for understanding the enzyme's mechanism in reducing hydroperoxides. This research provides insights into the structural aspects of AhpC and its reactivity towards peroxides, contributing to the understanding of its protective role against oxidative damage (Ellis & Poole, 1997).

Mechanism of Action

Target of Action

(S,R,S)-Ahpc-C10-NH2 is a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase . VHL is a key component of the cellular machinery that tags proteins for degradation. It plays a crucial role in cellular processes such as protein homeostasis and cell cycle regulation .

Mode of Action

As a VHL ligand, (S,R,S)-Ahpc-C10-NH2 interacts with the VHL E3 ubiquitin ligase, enabling the formation of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting specific proteins to the E3 ubiquitin ligase, marking them for degradation. This allows for the selective removal of disease-causing proteins from cells .

Biochemical Pathways

The interaction of (S,R,S)-Ahpc-C10-NH2 with VHL E3 ubiquitin ligase affects the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of most proteins in the cell. By influencing this pathway, (S,R,S)-Ahpc-C10-NH2 can modulate the levels of specific proteins, potentially altering various downstream cellular processes .

Result of Action

The molecular and cellular effects of (S,R,S)-Ahpc-C10-NH2’s action are dependent on the specific proteins targeted for degradation by the PROTACs it helps form. By selectively degrading disease-causing proteins, (S,R,S)-Ahpc-C10-NH2 could potentially alter cellular functions and pathways in a way that mitigates disease symptoms .

properties

IUPAC Name

(2S,4R)-1-[(2S)-2-(11-aminoundecanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H51N5O4S/c1-23-29(43-22-36-23)25-16-14-24(15-17-25)20-35-31(41)27-19-26(39)21-38(27)32(42)30(33(2,3)4)37-28(40)13-11-9-7-5-6-8-10-12-18-34/h14-17,22,26-27,30,39H,5-13,18-21,34H2,1-4H3,(H,35,41)(H,37,40)/t26-,27+,30-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWKSXPBEBWQQH-HRHHFINDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H51N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S,R,S)-Ahpc-C10-NH2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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